3-Bromo-6-cyano-2-fluorobenzenesulfonyl chloride
Overview
Description
3-Bromo-6-cyano-2-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrClFNO2S. It is a useful synthetic intermediate, often employed in various chemical reactions and industrial applications . The compound is characterized by the presence of bromine, cyano, fluorine, and sulfonyl chloride functional groups, which contribute to its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-bromo-6-cyano-2-fluorobenzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, safety measures are crucial due to the reactive nature of the sulfonyl chloride group.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-cyano-2-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group in the presence of a palladium catalyst and a boron reagent.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are used in coupling reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and tetrahydrofuran are often employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Coupled Products: Formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Bromo-6-cyano-2-fluorobenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: As a synthetic intermediate in the preparation of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-cyano-2-fluorobenzenesulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the coupled product .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluorobenzenesulfonyl chloride: Similar structure but lacks the cyano group.
2-Bromo-4-fluorobenzenesulfonyl chloride: Different substitution pattern on the benzene ring.
3-Bromo-2-cyano-6-fluorobenzenesulfonyl chloride: Similar structure but different positioning of the cyano and fluorine groups.
Uniqueness
3-Bromo-6-cyano-2-fluorobenzenesulfonyl chloride is unique due to the specific positioning of its functional groups, which can influence its reactivity and the types of reactions it can undergo. The presence of both cyano and sulfonyl chloride groups makes it a versatile intermediate for synthesizing a wide range of derivatives.
Properties
IUPAC Name |
3-bromo-6-cyano-2-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO2S/c8-5-2-1-4(3-11)7(6(5)10)14(9,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYRNCUYBJHOMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)S(=O)(=O)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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